molecular formula C8H13NO2 B061109 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 179236-79-4

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B061109
CAS No.: 179236-79-4
M. Wt: 155.19 g/mol
InChI Key: LLYQBDZAXNIXQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction is typically catalyzed by dirhodium(II) complexes under low catalyst loadings (0.005 mol %), which allows for the formation of either exo- or endo-isomers with high diastereoselectivity . The reaction conditions are mild, and the process does not require chromatographic purification, making it efficient for industrial applications .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that can be conducted in flow reactors. The use of dirhodium(II) catalysts in flow chemistry has been shown to improve the efficiency and yield of the cyclopropanation process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Cyclopropanation: The primary reaction used in its synthesis.

    Hydrolysis: Conversion to corresponding carboxylic acids under acidic or basic conditions.

    Oxidation and Reduction: Can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.

Common Reagents and Conditions

    Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various isomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites that are not accessible to more planar molecules, making it a valuable scaffold in drug design . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific arrangement of atoms and the presence of an ethyl ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYQBDZAXNIXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200527
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179236-79-4
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179236-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
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Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 3
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

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